An In-depth Technical Guide to 7-Nitro-1H-triazolo[4,5-C]pyridine
An In-depth Technical Guide to 7-Nitro-1H-triazolo[4,5-C]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Nitro-1H-triazolo[4,5-c]pyridine is a heterocyclic compound featuring a fused triazole and pyridine ring system. This structural motif is of significant interest in medicinal chemistry and materials science. The triazolopyridine core is found in several pharmacologically active agents, highlighting its importance as a privileged scaffold in drug discovery.[1] The introduction of a nitro group to this framework significantly influences its electronic properties and reactivity, opening avenues for diverse chemical transformations and biological applications. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-Nitro-1H-triazolo[4,5-c]pyridine, offering valuable insights for researchers in the field.
Physicochemical Properties
The physicochemical properties of 7-Nitro-1H-triazolo[4,5-c]pyridine are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific compound is not widely published, we can infer certain characteristics based on its structural components and available data for related triazolopyridine analogs.
Table 1: Physicochemical Properties of Triazolopyridine Derivatives
| Property | Value (for related compounds) | Significance in Drug Development |
| Molecular Weight | 120.11 g/mol (for 1H-1,2,3-Triazolo[4,5-b]pyridine)[2] | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| Melting Point | 207-208 °C (for 1H-1,2,3-Triazolo[4,5-b]pyridine)[2][3] | Indicator of purity and stability. |
| Boiling Point | 230 °C (for 1H-1,2,3-Triazolo[4,5-b]pyridine)[3] | Relevant for purification and processing. |
| Flash Point | 93 °C (for 1H-1,2,3-Triazolo[4,5-b]pyridine)[3] | Important for safety and handling procedures. |
| Appearance | White to light yellow crystalline powder (for 1H-1,2,3-Triazolo[4,5-b]pyridine)[2] | Basic physical characteristic. |
| Solubility | Generally soluble in organic solvents. | Affects formulation and bioavailability. |
Spectroscopic Data:
-
¹H NMR: Aromatic protons on the pyridine ring are expected to appear in the downfield region (δ 7.0-9.0 ppm). The chemical shifts will be influenced by the electron-withdrawing nitro group.
-
¹³C NMR: Aromatic carbons will resonate in the typical range of δ 110-160 ppm. The carbon attached to the nitro group will be significantly deshielded.
-
Mass Spectrometry: The molecular ion peak would confirm the molecular weight. Fragmentation patterns can provide structural information. A mass spectrum for the parent compound, 1H-[4][5]Triazolo-(4,5-c)pyridine, is available and shows a molecular weight of 120.11 g/mol .[6]
-
Infrared (IR) Spectroscopy: Characteristic peaks for the nitro group (NO₂) would be observed around 1500-1560 cm⁻¹ (asymmetric stretching) and 1300-1370 cm⁻¹ (symmetric stretching). Aromatic C-H and C=N stretching vibrations would also be present.
Synthesis of Triazolopyridine Scaffolds
The synthesis of triazolopyridine derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted pyridine precursors.
Illustrative Synthetic Workflow: A General Approach
The following represents a generalized, plausible synthetic pathway for a triazolopyridine core, which could be adapted for the synthesis of the 7-nitro derivative.
Caption: Generalized synthetic workflow for 7-Nitro-1H-triazolo[4,5-C]pyridine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptual outline based on established organic synthesis principles for related heterocyclic systems.
-
Nitration of a Pyridine Precursor:
-
Dissolve the starting pyridine derivative in a suitable solvent (e.g., concentrated sulfuric acid).
-
Cool the mixture in an ice bath.
-
Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature.
-
Allow the reaction to proceed to completion, monitoring by an appropriate method (e.g., TLC).
-
Quench the reaction by carefully pouring it onto ice, followed by neutralization.
-
Extract the nitrated pyridine product with an organic solvent and purify (e.g., by column chromatography).
-
-
Formation of the Triazole Ring:
-
The nitrated pyridine precursor, often an amino- or halo-substituted derivative, is reacted with a source of azide.
-
For instance, a diaminopyridine can be diazotized and then cyclized.
-
Alternatively, a halopyridine can undergo nucleophilic substitution with sodium azide, followed by cyclization.
-
The reaction conditions (solvent, temperature) are critical and need to be optimized for the specific substrate.
-
The final product, 7-Nitro-1H-triazolo[4,5-c]pyridine, is then isolated and purified.
-
Causality in Experimental Choices:
-
The use of a strong acid mixture for nitration is essential to generate the highly electrophilic nitronium ion (NO₂⁺) required for aromatic nitration.
-
Low temperatures during nitration are crucial to control the exothermic reaction and prevent over-nitration or side reactions.
-
The choice of the azide source and reaction conditions for triazole formation depends on the nature of the substituent on the pyridine ring that will be displaced or involved in the cyclization.
Chemical Reactivity and Mechanistic Insights
The reactivity of 7-Nitro-1H-triazolo[4,5-c]pyridine is governed by the interplay of the electron-deficient pyridine ring, the electron-withdrawing nitro group, and the triazole moiety.
Key Reaction Pathways
Caption: Key reaction pathways for 7-Nitro-1H-triazolo[4,5-C]pyridine.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents. This transformation is pivotal as the resulting amino-triazolopyridine is a versatile intermediate for further functionalization, such as in the synthesis of novel bioactive molecules.
-
Nucleophilic Aromatic Substitution (SNAAr): The presence of the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack. This allows for the displacement of suitable leaving groups on the ring by various nucleophiles, enabling the introduction of a wide range of substituents.
-
N-Alkylation: The triazole ring contains nitrogen atoms that can be alkylated using alkyl halides in the presence of a base. This modification can be used to modulate the compound's solubility, lipophilicity, and biological activity.
Applications in Drug Development and Materials Science
The triazolopyridine scaffold is a well-established pharmacophore in medicinal chemistry.[1] Derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][7]
Potential Therapeutic Applications:
-
Kinase Inhibitors: Many heterocyclic compounds, including those with pyridine and triazole motifs, are known to act as kinase inhibitors, which are crucial in cancer therapy.[8] The 7-nitro derivative could serve as a starting point for the design of novel kinase inhibitors.
-
Anticancer Agents: Triazole and pyridine derivatives have been investigated for their anticancer properties.[7][9] The introduction of a nitro group can enhance this activity or provide a handle for further derivatization to improve potency and selectivity.
-
Antimicrobial Agents: The fusion of triazole and pyridine rings has been explored for the development of new antibacterial and antifungal agents.[10]
Materials Science Applications:
-
Organic Sensitizers for Solar Cells: Certain triazolopyridine derivatives have been utilized as organic sensitizers in high-performance solar cells.[11] The electronic properties imparted by the nitro group could be beneficial in this context.
-
Ligands in Coordination Chemistry: The nitrogen atoms in the triazolopyridine core can act as ligands, forming stable complexes with metal ions. These complexes can have applications in catalysis and the development of new materials with unique electronic and optical properties.[2]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 7-Nitro-1H-triazolo[4,5-c]pyridine is not provided in the search results, general precautions for handling nitroaromatic and heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12]
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[13]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[13]
Hazard Identification (General for Related Compounds):
-
May be harmful if swallowed, inhaled, or absorbed through the skin.[13]
-
May cause irritation to the skin, eyes, and respiratory tract.[5][14]
Conclusion
7-Nitro-1H-triazolo[4,5-c]pyridine is a compound with significant potential in both medicinal chemistry and materials science. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The reactivity of this molecule, particularly the versatile nitro group and the activated pyridine ring, offers numerous opportunities for derivatization to generate libraries of novel compounds for biological screening and materials development. Further research into the specific properties and applications of this compound is warranted to fully explore its potential.
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